molecular formula C26H26FN7O2 B2595565 (3r,5r,7r)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)adamantane-1-carboxamide CAS No. 1019098-45-3

(3r,5r,7r)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)adamantane-1-carboxamide

Cat. No. B2595565
CAS RN: 1019098-45-3
M. Wt: 487.539
InChI Key: BTUMKKLCPDLSSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3r,5r,7r)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C26H26FN7O2 and its molecular weight is 487.539. The purity is usually 95%.
BenchChem offers high-quality (3r,5r,7r)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3r,5r,7r)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Properties and Identification

  • A study conducted by Jia et al. (2017) reported on the analytical properties of three cannabimimetic indazole and pyrazole derivatives, including adamantane-related compounds. These compounds were identified using techniques like LC-QTOF-MS and NMR spectroscopy, marking the first report on these compounds' analytical properties and pharmacological activities (Jia et al., 2017).

Synthesis and Structure Analysis

  • Liu et al. (2016) discussed the synthesis of a compound with structural similarity, focusing on its crystal structure and potential inhibition on the proliferation of cancer cell lines (Liu et al., 2016).
  • Soselia et al. (2020) synthesized a novel series of benzimidazole derivatives bearing an adamantane moiety, highlighting the methods and structures of these derivatives (Soselia et al., 2020).

Anticancer and Biological Evaluation

  • Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidines and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, discussing the structure-activity relationship (Rahmouni et al., 2016).
  • Hassan et al. (2014) conducted a study on new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, focusing on their synthesis, characterization, and cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Synthesis and Chemical Modification

  • Eisa et al. (1990) explored the synthesis of certain 2-aminoadamantane derivatives with potential antimicrobial properties, showcasing the chemical modification capabilities of adamantane-related compounds (Eisa et al., 1990).
  • Reddy et al. (2014) developed a microwave-assisted strategy for synthesizing a series of pyrazolo[4,3-d]pyrimidin-7(6H)-ones, evaluating their anticancer activities and highlighting their synthesis protocol (Reddy et al., 2014).

properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN7O2/c1-14-6-21(29-24(36)26-10-15-7-16(11-26)9-17(8-15)12-26)34(32-14)25-30-22-20(23(35)31-25)13-28-33(22)19-4-2-18(27)3-5-19/h2-6,13,15-17H,7-12H2,1H3,(H,29,36)(H,30,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUMKKLCPDLSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC6=C(C=NN6C7=CC=C(C=C7)F)C(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.